Cas no 744233-43-0 (3-[4-(Acetylamino)phenyl]-2-cyano-N-(2,3-dimethylphenyl)-2-propenamide)

3-[4-(Acetylamino)phenyl]-2-cyano-N-(2,3-dimethylphenyl)-2-propenamide is a specialized organic compound featuring a cyanoacrylamide core with acetylaminophenyl and dimethylphenyl substituents. Its molecular structure confers unique reactivity, making it valuable in synthetic chemistry applications, particularly as an intermediate in the preparation of heterocyclic compounds or functionalized polymers. The presence of both electron-withdrawing (cyano) and electron-donating (acetylaminophenyl) groups enhances its versatility in condensation and cyclization reactions. The compound’s stability under controlled conditions and well-defined functional groups facilitate precise modifications in pharmaceutical or materials science research. Its crystalline form allows for straightforward purification and characterization, ensuring reproducibility in experimental workflows.
3-[4-(Acetylamino)phenyl]-2-cyano-N-(2,3-dimethylphenyl)-2-propenamide structure
744233-43-0 structure
Product name:3-[4-(Acetylamino)phenyl]-2-cyano-N-(2,3-dimethylphenyl)-2-propenamide
CAS No:744233-43-0
MF:C20H19N3O2
MW:333.383764505386
CID:5455059
PubChem ID:2097295

3-[4-(Acetylamino)phenyl]-2-cyano-N-(2,3-dimethylphenyl)-2-propenamide Chemical and Physical Properties

Names and Identifiers

    • 2-cyano-N-(2,3-dimethylphenyl)-3-(4-acetamidophenyl)prop-2-enamide
    • (E)-3-(4-acetamidophenyl)-2-cyano-N-(2,3-dimethylphenyl)prop-2-enamide
    • Z44338747
    • 744233-43-0
    • EN300-26578445
    • 3-[4-(Acetylamino)phenyl]-2-cyano-N-(2,3-dimethylphenyl)-2-propenamide
    • Inchi: 1S/C20H19N3O2/c1-13-5-4-6-19(14(13)2)23-20(25)17(12-21)11-16-7-9-18(10-8-16)22-15(3)24/h4-11H,1-3H3,(H,22,24)(H,23,25)
    • InChI Key: NQTCGXIHWSJXLS-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=CC(C)=C1C)(=O)C(C#N)=CC1=CC=C(NC(C)=O)C=C1

Computed Properties

  • Exact Mass: 333.147726857g/mol
  • Monoisotopic Mass: 333.147726857g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 567
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 82Ų
  • XLogP3: 3.3

Experimental Properties

  • Density: 1.250±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 633.4±55.0 °C(Predicted)
  • pka: 11.03±0.70(Predicted)

3-[4-(Acetylamino)phenyl]-2-cyano-N-(2,3-dimethylphenyl)-2-propenamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26578445-0.05g
2-cyano-N-(2,3-dimethylphenyl)-3-(4-acetamidophenyl)prop-2-enamide
744233-43-0 95.0%
0.05g
$246.0 2025-03-20

Additional information on 3-[4-(Acetylamino)phenyl]-2-cyano-N-(2,3-dimethylphenyl)-2-propenamide

Compound CAS No 744233-43-0: 3-[4-(Acetylamino)phenyl]-2-cyano-N-(2,3-dimethylphenyl)-2-propenamide

The compound with CAS No 744233-43-0, known as 3-[4-(Acetylamino)phenyl]-2-cyano-N-(2,3-dimethylphenyl)-2-propenamide, is a highly specialized organic molecule that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its unique structure, which includes a cyano group, an acetylamino group, and a propenamide moiety. The presence of these functional groups makes it a versatile molecule with potential applications in drug design and advanced materials.

Recent studies have highlighted the importance of cyano groups in enhancing the bioavailability and stability of pharmaceutical compounds. The acetylamino group in this molecule further contributes to its ability to interact with biological systems, making it a promising candidate for drug delivery systems. Additionally, the propenamide moiety introduces flexibility and reactivity, enabling the molecule to participate in various chemical reactions.

The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have optimized the reaction conditions to achieve high yields and purity, ensuring that the compound meets the stringent requirements of pharmaceutical and industrial applications. The use of transition metal catalysts has been particularly effective in facilitating key steps of the synthesis.

In terms of applications, this compound has shown potential in the development of anticancer drugs. Preclinical studies have demonstrated its ability to inhibit the growth of cancer cells by targeting specific signaling pathways. Furthermore, its biocompatibility and low toxicity make it a safe option for therapeutic use. Recent advancements in nanotechnology have also enabled the incorporation of this compound into nanoparticles for targeted drug delivery.

Another area where this compound has shown promise is in the field of materials science. Its ability to form stable polymers under certain conditions makes it a valuable component in the development of advanced materials for electronic devices and sensors. Researchers have explored its use in creating self-healing polymers, which can repair damage without external intervention.

The structural versatility of this compound also extends to its ability to act as a precursor for other complex molecules. By modifying specific functional groups, chemists can tailor its properties for diverse applications, ranging from agrochemicals to industrial catalysts. This adaptability underscores its importance as a building block in modern organic synthesis.

In conclusion, the compound with CAS No 744233-43-0 represents a significant advancement in organic chemistry. Its unique structure, combined with cutting-edge research findings, positions it as a key player in both pharmaceutical and materials science industries. As ongoing studies continue to uncover new applications and optimizations, this compound is poised to make an even greater impact on these fields.

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